molecular formula C13H10FNO3 B2415304 1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 941869-20-1

1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B2415304
CAS No.: 941869-20-1
M. Wt: 247.225
InChI Key: SCCIZPNWNADCEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a chemical compound that belongs to the class of dihydropyridine derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a dihydropyridine ring, which also contains a carboxylic acid and a ketone group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-11-4-1-9(2-5-11)7-15-8-10(13(17)18)3-6-12(15)16/h1-6,8H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCIZPNWNADCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis of 6-Oxo-1,6-dihydropyridine-3-carboxylic Acid

The foundational step in synthesizing the target compound is the preparation of the 6-oxo-1,6-dihydropyridine-3-carboxylic acid core. A patented hydrothermal method (CN102924371B) offers a high-yield, environmentally friendly approach.

Hydrothermal Reaction Conditions

  • Reactants : 2-chloro-5-trifluoromethylpyridine (0.54 g) and water (17 mL).
  • Equipment : 25 mL jacketed hydrothermal reactor.
  • Conditions : Sealed reaction at 100–180°C for 24–72 hours.
  • Yield : >80% after cooling and crystallization.

This method produces thermally stable, defect-free crystals due to controlled hydrothermal conditions, avoiding organic solvents and minimizing waste.

Table 1: Key Parameters for Hydrothermal Synthesis
Parameter Value Range
Temperature 100–180°C
Reaction Time 24–72 hours
Solvent Water
Yield 80–85%

Integrated Synthesis Pathway

Combining the core synthesis and alkylation steps yields the target compound:

  • Core Formation : Hydrothermal synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • N-Alkylation : Reaction with 4-fluorobenzyl bromide under basic conditions.
  • Purification : Recrystallization or chromatography to isolate the product.

Analytical Characterization

Commercial suppliers (GlpBio, Sigma-Aldrich) provide critical physicochemical data:

Table 3: Physicochemical Properties
Property Value
CAS Number 941869-20-1
Molecular Formula C₁₃H₁₀FNO₃
Molecular Weight 247.22 g/mol
Purity ≥93% (HPLC)
Storage Room temperature, dry

Environmental and Operational Considerations

The hydrothermal method’s use of water as a solvent aligns with green chemistry principles, reducing toxic waste. However, the alkylation step may require solvents like DMF, necessitating waste management protocols.

Challenges and Optimization Opportunities

  • Selectivity : Ensuring mono-alkylation at the pyridine nitrogen.
  • Yield Improvement : Optimizing stoichiometry and catalyst use.
  • Solvent Alternatives : Exploring ionic liquids or microwave-assisted reactions for faster kinetics.

Chemical Reactions Analysis

Oxidation Reactions

The 6-oxo group and dihydropyridine core enable oxidation to pyridine derivatives. Key reagents and outcomes include:

Reagent SystemConditionsProduct FormedYield (%)Citation
KMnO₄ (aqueous)Acidic, 60–80°C, 4–6 hrsPyridine-3-carboxylic acid derivative72–85
CrO₃ (Jones reagent)Acetone, 0°C → RT, 2 hrsOxidized pyridine with ketone retention68
O₂ (catalytic CuCl₂)DMF, 120°C, 12 hrsAromatic ring hydroxylation41

Mechanistic Insight : Oxidation typically proceeds via radical intermediates or electrophilic attack on the electron-rich dihydropyridine ring. The fluorobenzyl group remains inert under these conditions due to C–F bond stability.

Reduction Reactions

Selective reduction targets the ketone or dihydropyridine ring:

ReagentConditionsSite ReducedProductSelectivity
NaBH₄MeOH, 0°C, 30 min6-oxo → 6-hydroxy1-(4-Fluorobenzyl)-6-hydroxydihydropyridine>90%
LiAlH₄THF, reflux, 2 hrsCarboxylic acid → alcoholPrimary alcohol derivative78%
H₂ (Pd/C catalyst)EtOAc, 50 psi, 6 hrsDihydropyridine → piperidineSaturated N-heterocycle63%

The carboxylic acid group requires protection (e.g., methyl ester) prior to LiAlH₄ reduction to avoid side reactions.

Substitution Reactions

The fluorobenzyl group participates in nucleophilic aromatic substitution (NAS):

NucleophileBaseSolventTemperatureProductEfficiency
PiperidineK₂CO₃DMF80°C, 8 hrs1-(4-Piperidinobenzyl) derivative58%
Sodium thiophenoxideCsFDMSO120°C, 12 hrsThioether analog44%
Ammonia (7M in MeOH)NoneSealed tube100°C, 24 hrs4-Aminobenzyl variant32%

Fluorine substitution occurs regioselectively at the para-position due to electronic activation by the benzyl group.

Amide Coupling

The carboxylic acid engages in peptide-like bond formation:

Coupling ReagentAmine PartnerSolventActivatorProductYield
HATU6-Methylpyridin-2-amineDMFDIPEACarboxamide with pyridyl moiety86%
EDCl/HOBtCycloheptylamineCH₂Cl₂DMAPN-Cycloheptyl carboxamide74%
DCC4-AminopyridineTHFNonePyridine-linked conjugate65%

Microwave-assisted coupling (100°C, 20 min) improves reaction rates by 3-fold compared to conventional heating .

Hydrolysis and Decarboxylation

Controlled degradation pathways:

Reaction TypeConditionsMajor ProductApplication Relevance
Acidic hydrolysis6M HCl, reflux, 5 hrs6-Oxo-1,6-dihydropyridineCore structure for analogs
Alkaline hydrolysis2N NaOH, EtOH, 70°C, 3 hrsDecarboxylated pyridoneBioactive intermediate
Enzymatic (lipase)Phosphate buffer, 37°CChiral acid metabolitesProdrug activation studies

Decarboxylation occurs competitively above 150°C, forming volatile CO₂ .

Industrial-Scale Modifications

Large batches employ optimized protocols:

ProcessKey ParameterOutcomeThroughput
Continuous Hantzsch synthesisFlow rate = 5 mL/min92% purity, 18 kg/dayHigh
Catalytic hydrogenation10% Pd/C, 30 bar H₂Full saturation in <1 hrScalable
Microwave-assisted NAS300 W, 15 min80% yield at 10 mol scaleRapid

These methods emphasize solvent recycling (e.g., DMF recovery >95%) and catalyst reuse (Pd/C ×5 cycles) .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate that derivatives of 1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid exhibit cytotoxic activity against various cancer cell lines, including colorectal adenocarcinoma (HCT-15) and human glioblastoma (U251) . The mechanism of action is believed to involve the induction of apoptosis through interactions with specific proteins in cancer cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
3aHCT-157.94
3bU2519.24

These findings suggest that this compound could serve as a lead structure for developing novel anticancer therapies.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Preliminary studies indicate that it may possess activity against certain bacterial strains, making it a candidate for further investigation in developing new antibiotics . The presence of the dihydropyridine moiety is often associated with enhanced biological activity against microbial pathogens.

Therapeutic Applications

Given its promising biological activities, this compound has potential applications in:

  • Cancer Treatment : As an anticancer agent targeting specific pathways involved in tumor growth and survival.
  • Infectious Diseases : As a novel antimicrobial agent to combat resistant strains of bacteria.

Case Study 1: Anticancer Activity

A study conducted by researchers synthesized several derivatives of dihydropyridine carboxylic acids and evaluated their cytotoxic effects on multiple cancer cell lines. The results indicated that compounds with fluorine substitutions exhibited enhanced potency compared to their non-fluorinated counterparts. These findings support the hypothesis that fluorination can significantly influence the biological activity of small molecules .

Case Study 2: In Silico Studies

In silico studies utilizing molecular docking simulations have been performed to predict how these compounds interact with target proteins involved in cancer pathways. The results indicated favorable binding affinities for key proteins such as PARP-1, suggesting that these compounds could be designed to inhibit specific pathways critical for cancer cell survival .

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and specificity, while the dihydropyridine ring can participate in redox reactions. The carboxylic acid group can form hydrogen bonds with target molecules, contributing to the overall binding and activity.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine derivative with antihypertensive properties.

    Nicardipine: A dihydropyridine derivative used to treat high blood pressure and angina.

Uniqueness

1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to the presence of the fluorobenzyl group, which can enhance its chemical and biological properties compared to other dihydropyridine derivatives. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No. 941869-20-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H10FNO3
  • Molecular Weight : 247.22 g/mol
  • IUPAC Name : 1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
  • Purity : ≥ 95% .

Structural Features

The compound features a dihydropyridine core with a fluorobenzyl substituent, which is crucial for its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related derivatives have shown inhibition of various kinases involved in cancer progression:

CompoundTarget KinaseIC50 (µM)
Compound ACDK20.36
Compound BCDK91.8
Compound CVEGFR-21.46

These findings suggest that the compound may also possess similar inhibitory effects on kinases critical for tumor growth and angiogenesis .

The proposed mechanisms through which the compound exerts its anticancer effects include:

  • Inhibition of Kinases : The compound may inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
  • Induction of Apoptosis : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating intrinsic pathways.

Anti-inflammatory Effects

In addition to anticancer properties, there is emerging evidence regarding the anti-inflammatory potential of this compound. It is hypothesized that it may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

Study 1: In Vivo Efficacy in Tumor Models

A recent preclinical study evaluated the efficacy of a related compound in reducing tumor growth in xenograft models of colorectal cancer. The study demonstrated that oral administration led to a significant reduction in tumor size compared to control groups, indicating potential therapeutic applications .

Study 2: Pharmacokinetics and Bioavailability

Pharmacokinetic studies have shown that compounds in this class exhibit favorable absorption and distribution profiles in animal models. For example, one study reported an oral bioavailability exceeding 50%, making it a candidate for further development as an oral therapeutic agent .

Safety Profile

While specific toxicity data for this compound is limited, general safety assessments indicate low acute toxicity. Hazard statements associated with similar compounds include potential harmful effects if ingested or inhaled, necessitating standard laboratory safety precautions .

Q & A

Q. What are the established synthetic routes for 1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how do reaction conditions (e.g., catalysts, solvents) affect yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of fluorobenzyl derivatives with pyridine precursors, followed by oxidation or cyclization. For example, palladium or copper catalysts in solvents like DMF or toluene are often used to optimize coupling reactions . Reaction temperature and stoichiometry must be tightly controlled to minimize byproducts. Historical routes (e.g., acid-catalyzed cyclization) may yield 60–70% purity, while modern catalytic methods improve yields to >85% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. Key markers include:
  • ¹H NMR : Peaks for the fluorobenzyl aromatic protons (δ 7.2–7.4 ppm) and the dihydropyridine ring protons (δ 6.5–7.0 ppm) .
  • ¹³C NMR : Carbonyl signals (δ ~170 ppm) and fluorinated aromatic carbons (δ ~160 ppm) .
    High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity threshold) are recommended for validating molecular weight and purity .

Q. What safety protocols are recommended for handling this compound, based on analogs with similar reactive groups?

  • Methodological Answer : While direct toxicity data for this compound is limited, analogs (e.g., 4-Hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid) require full PPE (gloves, lab coats, goggles) and fume hood use . Avoid exposure to moisture or high temperatures, as decomposition may release hazardous vapors. Store in inert, airtight containers at 2–8°C .

Advanced Research Questions

Q. How can researchers evaluate and optimize synthetic routes for scalability and reproducibility in academic settings?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables like catalyst loading, solvent polarity, and reaction time. For example, a central composite design revealed that increasing palladium catalyst concentration from 2% to 5% improved yield by 15% in analogous syntheses . Reproducibility can be enhanced by strict adherence to anhydrous conditions and in-situ monitoring via FT-IR or LC-MS .

Q. How should contradictions in spectroscopic data (e.g., NMR shifts between batches) be systematically investigated?

  • Methodological Answer : Contradictions may arise from residual solvents, tautomerism, or impurities. Steps include:
  • Batch Comparison : Analyze multiple batches via HPLC-MS to identify impurity profiles .
  • Solvent Effects : Re-dissolve the compound in deuterated DMSO vs. CDCl₃ to assess tautomeric shifts .
  • 2D NMR : Use COSY or HSQC to resolve overlapping signals, particularly for dihydropyridine ring protons .

Q. What methodological approaches are used to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies can be conducted by incubating the compound at pH 2–12 (using HCl/NaOH buffers) and temperatures (25–60°C). Monitor degradation via HPLC at intervals (0, 7, 30 days). For analogs, acidic conditions (pH < 4) caused 20% degradation over 7 days, while neutral/basic conditions were stable .

Q. How can researchers profile impurities in synthesized batches, and what thresholds are considered acceptable for publication-quality data?

  • Methodological Answer : Impurity profiling requires orthogonal methods:
  • HPLC-DAD : Detect UV-active impurities (≥0.1% relative abundance) .
  • LC-MS/MS : Identify structural analogs or decomposition products (e.g., defluorinated byproducts) .
    Acceptable thresholds: ≤1.0% for major impurities, ≤0.5% for genotoxic species, aligned with ICH Q3A guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.